2,2-Diphenylpropionitrile

Beschreibung

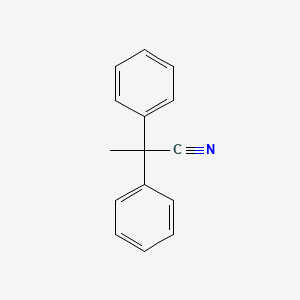

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-diphenylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-15(12-16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVHBXFSKLKYIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204127 | |

| Record name | 2,2-Diphenylpropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5558-67-8 | |

| Record name | α-Methyl-α-phenylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5558-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diphenylpropiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005558678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5558-67-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Diphenylpropiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diphenylpropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Diphenylpropionitrile (CAS 5558-67-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diphenylpropionitrile, with the CAS number 5558-67-8, is an aromatic nitrile of significant interest in organic synthesis and as a key intermediate in the preparation of various pharmaceuticals and other fine chemicals. Its chemical structure, featuring a quaternary carbon bonded to two phenyl groups, a methyl group, and a nitrile moiety, imparts unique reactivity and makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, key reactions, and potential biological relevance of this compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5558-67-8 | [1] |

| Molecular Formula | C₁₅H₁₃N | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 73-74 °C | [2] |

| Boiling Point | 145 °C at 2 mmHg | [3] |

| Density | 1.109 g/mL | [3] |

| Refractive Index | 1.5720 | [3] |

| Solubility | Soluble in common organic solvents |

Synthesis and Experimental Protocols

The primary route to this compound is through the methylation of its precursor, diphenylacetonitrile. Phase transfer catalysis is an effective method for this alkylation reaction.

Synthesis of this compound via Phase Transfer Catalysis

This protocol describes the methylation of diphenylacetonitrile using methyl iodide under phase transfer catalysis conditions.

Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add diphenylacetonitrile (1.0 eq), toluene, and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05-0.1 eq).

-

Addition of Base: Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v) and add it to the reaction mixture.

-

Addition of Alkylating Agent: While stirring vigorously, add methyl iodide (1.1-1.5 eq) dropwise to the mixture.

-

Reaction: Heat the mixture to a gentle reflux (around 80-90 °C) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.[4]

Key Chemical Reactions

This compound can undergo several important transformations, primarily involving the nitrile group.

Hydrolysis to 2,2-Diphenylpropionic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Experimental Workflow for Hydrolysis:

Caption: General workflow for the hydrolysis of this compound.

Methodology (Acidic Hydrolysis):

-

Reaction Setup: In a round-bottom flask, combine this compound with a mixture of glacial acetic acid, sulfuric acid, and water.

-

Reaction: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture and pour it into cold water. The carboxylic acid product will often precipitate.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to yield pure 2,2-diphenylpropionic acid.

Reduction to 2,2-Diphenylpropylamine

The nitrile group can be reduced to a primary amine using various reducing agents.

Methodology (using a metal hydride):

-

Reaction Setup: In a dry, inert atmosphere, suspend a metal hydride reducing agent such as lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran).

-

Addition of Nitrile: Dissolve this compound in the same dry solvent and add it dropwise to the reducing agent suspension at a controlled temperature (often 0 °C to room temperature).

-

Reaction: Stir the mixture at room temperature or with gentle heating for several hours.

-

Work-up: Carefully quench the reaction by the sequential addition of water and an aqueous base solution.

-

Purification: Filter the resulting salts and extract the filtrate with an organic solvent. Dry the organic layer and remove the solvent to obtain the crude amine, which can be further purified by distillation or chromatography.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, studies on structurally similar compounds provide insights into its potential biological activities. For instance, diarylpropionitrile (DPN), a compound with a similar diaryl core, has been shown to inhibit melanogenesis. The proposed mechanism involves the modulation of the Protein Kinase A (PKA) signaling pathway.[2][5] It is plausible that this compound or its derivatives could exhibit similar biological effects.

Proposed Signaling Pathway for Diarylpropionitrile (DPN) Mediated Inhibition of Melanogenesis:

This pathway illustrates how DPN, a compound structurally related to this compound, is thought to inhibit melanin production. This can serve as a model for investigating the biological effects of this compound and its derivatives.

Caption: Proposed signaling pathway for the inhibition of melanogenesis by diarylpropionitrile (DPN).[2][5]

General studies on nitriles have indicated that their cytotoxicity can be structure-dependent, with aromatic nitriles showing some potential for toxicity in vitro.[6][7] However, nitriles are generally considered a metabolically stable functional group.[8] Further research is needed to elucidate the specific cytotoxic or enzyme-inhibitory effects of this compound.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis from diphenylacetonitrile is readily achievable, and its nitrile group allows for a range of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules. While direct biological data is scarce, the activity of structurally related compounds suggests that this compound and its derivatives may possess interesting pharmacological properties, warranting further investigation in the context of drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

- 1. 2,2-Diphenylpropiononitrile | C15H13N | CID 79677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. monash.edu [monash.edu]

- 4. iris.unive.it [iris.unive.it]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Cytotoxic and genotoxic potential of food-borne nitriles in a liver in vitro model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-Diphenylpropionitrile: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-Diphenylpropionitrile, including its molecular structure and weight. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Molecular Structure and Properties

This compound, also known as 2,2-diphenylpropanenitrile or 1,1-diphenylethyl cyanide, is a nitrile compound featuring a quaternary carbon bonded to two phenyl groups, a methyl group, and a cyano group.[1] Its molecular formula is C15H13N.[1][2][3]

The molecular structure of this compound is visualized in the diagram below.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,2-Diphenylpropionitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,2-Diphenylpropionitrile (CAS No: 5558-67-8). It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and organic synthesis. This document includes a summary of its physical characteristics, detailed experimental protocols for its synthesis and key chemical transformations, and a summary of its spectroscopic data.

Introduction

This compound, also known as 2,2-diphenylpropanenitrile or α,α-diphenylpropionitrile, is an aliphatic nitrile characterized by a quaternary carbon atom bonded to two phenyl groups, a methyl group, and a cyano group. Its chemical structure makes it a sterically hindered nitrile and a valuable intermediate in organic synthesis. It serves as a precursor for the synthesis of various compounds, including the corresponding carboxylic acid (2,2-diphenylpropionic acid) and primary amine (2,2-diphenylpropylamine), which are potential building blocks for more complex molecules. This guide details its fundamental properties and synthetic methodologies.

Physical Properties

This compound is a clear yellow, viscous liquid at room temperature.[1] Its physical properties are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₃N | [2] |

| Molecular Weight | 207.27 g/mol | [2] |

| Appearance | Clear yellow liquid or viscous liquid | [1] |

| Boiling Point | 145 °C at 2 mmHg | [3] |

| Density | 1.109 g/mL | [3] |

| Refractive Index (n²⁰/D) | 1.5710 - 1.5760 | [1] |

| Solubility | Soluble in common organic solvents such as ethanol, ether, and benzene. |

Chemical Properties and Reactions

The chemical reactivity of this compound is primarily centered around the cyano group and the benzylic position. Key transformations include synthesis via alkylation, hydrolysis of the nitrile to a carboxylic acid, and reduction to a primary amine.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the methylation of diphenylacetonitrile. This reaction involves the deprotonation of the acidic α-hydrogen of diphenylacetonitrile with a strong base to form a carbanion, which then acts as a nucleophile, attacking a methylating agent such as methyl iodide.[4][5]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil. Wash the NaH with anhydrous hexane to remove the oil, and then suspend it in anhydrous N,N-dimethylformamide (DMF).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of diphenylacetonitrile (1.0 equivalent) in anhydrous DMF to the stirred suspension. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the carbanion.

-

Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise, ensuring the temperature does not rise significantly.[5] After the addition is complete, allow the mixture to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Hydrolysis to 2,2-Diphenylpropionic Acid

The nitrile group of this compound can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions. The reaction proceeds through an amide intermediate to yield the carboxylate salt, which is then protonated in an acidic workup.[6][7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equivalent) in ethanol.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 4.0 equivalents, e.g., 20% w/v). Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.[6]

-

Work-up and Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic byproducts.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 2. A white precipitate of 2,2-diphenylpropionic acid will form.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,2-diphenylpropionic acid.[8]

Reduction to 2,2-Diphenylpropylamine

The reduction of the sterically hindered nitrile group in this compound to a primary amine (2,2-diphenylpropylamine) is a challenging transformation that requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose. Catalytic hydrogenation can also be employed, though it may require more forcing conditions due to steric hindrance.[9]

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel.

-

Reaction: Suspend lithium aluminum hydride (LiAlH₄, 2.0 equivalents) in anhydrous tetrahydrofuran (THF) in the reaction flask and cool to 0 °C in an ice bath. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Addition: Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C. After the addition is complete, remove the ice bath, and heat the mixture to reflux for 6-12 hours.

-

Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Caution: The following quenching procedure is highly exothermic and liberates hydrogen gas. Sequentially and very slowly add: (i) 'x' mL of water, where 'x' is the mass in grams of LiAlH₄ used; (ii) 'x' mL of 15% aqueous NaOH; (iii) '3x' mL of water. A granular white precipitate of aluminum salts should form.

-

Isolation and Purification: Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2,2-diphenylpropylamine. The product can be purified by vacuum distillation or by conversion to its hydrochloride salt.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

| Spectroscopic Data | Interpretation |

| ¹H NMR | Signals corresponding to the aromatic protons (multiplet) and a singlet for the methyl protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the quaternary carbon, the methyl carbon, and the nitrile carbon. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically observed around 2240-2260 cm⁻¹. Also shows absorptions for aromatic C-H and C=C bonds.[6] |

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information before use.

Conclusion

This compound is a synthetically useful intermediate with well-defined physical and chemical properties. This guide provides essential data and detailed experimental protocols for its synthesis and key chemical transformations, serving as a valuable resource for chemists in research and development. The methodologies for its synthesis, hydrolysis, and reduction are robust and adaptable for various research applications.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. adichemistry.com [adichemistry.com]

- 9. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2,2-Diphenylpropionitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2,2-diphenylpropionitrile, a significant chemical intermediate. This document covers its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analysis, designed to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity and Nomenclature

The standardized IUPAC name for this compound is 2,2-diphenylpropanenitrile .[1] It is also widely known by its common name, this compound. For clarity and comprehensive literature searching, a list of its synonyms is provided below.

Synonyms:

-

1,1-Diphenylethyl Cyanide[1]

-

2,2-Diphenylpropanenitrile[1]

-

2,2-diphenyl propionitrile[1]

-

α,α-Diphenylpropionitrile[1]

-

a-Methyl-a-phenylbenzeneacetonitrile[1]

-

Benzeneacetonitrile, α-methyl-α-phenyl-[1]

-

NSC 62703[1]

Caption: Relationship between the common name, IUPAC name, synonyms, and other identifiers.

Physicochemical Properties

A summary of the key physicochemical properties of 2,2-diphenylpropanenitrile is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃N | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| Boiling Point | 145 °C at 2 mmHg | [2] |

| Density | 1.109 g/mL | [2] |

| Refractive Index | 1.5720 | [2] |

| XLogP3-AA | 3.6 | [1] |

| Topological Polar Surface Area | 23.8 Ų | [1] |

| Physical Form | Liquid | [3] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of 2,2-diphenylpropanenitrile are provided below. These protocols are based on established procedures and offer a starting point for laboratory work.

Synthesis of 2,2-Diphenylpropanenitrile

A common method for the synthesis of 2,2-diphenylpropanenitrile is through the alkylation of diphenylacetonitrile. A representative procedure is detailed below, adapted from literature reports.

Reaction:

Diphenylacetonitrile + Methylating Agent → 2,2-Diphenylpropanenitrile

Materials:

-

Diphenylacetonitrile

-

Sodium amide (NaNH₂) or other strong base

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Ammonium chloride solution (saturated)

-

Sodium sulfate (anhydrous)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place sodium amide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

With stirring, add a solution of diphenylacetonitrile in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure complete formation of the carbanion.

-

Cool the reaction mixture in an ice bath.

-

Add methyl iodide dropwise via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition of methyl iodide is complete, continue to stir the mixture at room temperature for an additional 2-3 hours or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,2-diphenylpropanenitrile.

Purification

The crude product from the synthesis can be purified by vacuum distillation to obtain a high-purity sample.

Apparatus:

-

Short-path distillation apparatus

-

Vacuum pump

-

Heating mantle with a stirrer

-

Thermometer

Procedure:

-

Assemble the short-path distillation apparatus and ensure all joints are well-sealed.

-

Transfer the crude 2,2-diphenylpropanenitrile to the distillation flask.

-

Begin to evacuate the system slowly to the desired pressure (e.g., 2 mmHg).

-

Once the desired pressure is reached, begin to heat the distillation flask with stirring.

-

Collect the fraction that distills at approximately 145 °C at 2 mmHg.[2]

-

Discontinue the distillation once the main fraction has been collected, and allow the apparatus to cool to room temperature before releasing the vacuum.

Spectroscopic Analysis

The identity and purity of the synthesized 2,2-diphenylpropanenitrile can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 300 or 400 MHz NMR spectrometer.

-

Expected chemical shifts (δ, ppm): Aromatic protons will appear in the range of 7.2-7.5 ppm, and the methyl protons will appear as a singlet around 1.9 ppm.

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument.

-

Expected chemical shifts (δ, ppm): The nitrile carbon will appear around 123 ppm, the quaternary carbon at approximately 50 ppm, the methyl carbon around 25 ppm, and the aromatic carbons in the 127-140 ppm region.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition:

-

Acquire the spectrum using an FTIR spectrometer.

-

Expected characteristic absorption bands (cm⁻¹): A sharp, strong absorption band around 2230-2240 cm⁻¹ corresponding to the nitrile (C≡N) stretch. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

-

Caption: A conceptual workflow for the synthesis, purification, and analysis of this compound.

References

Spectroscopic Profile of 2,2-Diphenylpropionitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2,2-Diphenylpropionitrile, a molecule of interest in various chemical research and development sectors. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a comprehensive resource for identification, characterization, and quality control.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₅H₁₃N, with a molecular weight of 207.27 g/mol .[1] The spectroscopic data presented below has been compiled from various spectral databases and is crucial for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectrum

The proton NMR spectrum is characterized by signals arising from the aromatic protons of the two phenyl groups and the methyl protons. The aromatic protons typically appear as a complex multiplet in the downfield region, indicative of their varied electronic environments. The methyl group, being shielded, appears as a singlet in the upfield region.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 7.3 - 7.5 | multiplet | Aromatic protons (10H) |

| ~ 1.9 | singlet | Methyl protons (-CH₃, 3H) |

¹³C NMR Spectrum

The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The presence of quaternary carbons, such as the one bonded to the nitrile group and the two ipso-carbons of the phenyl rings, is a key feature.

| Chemical Shift (δ) ppm | Assignment |

| ~ 142 | Phenyl C (ipso) |

| ~ 128 | Phenyl C-H |

| ~ 127 | Phenyl C-H |

| ~ 125 | Phenyl C-H |

| ~ 123 | Nitrile (-C≡N) |

| ~ 45 | Quaternary Carbon (-C(Ph)₂) |

| ~ 26 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The most prominent feature is the sharp, strong absorption of the nitrile group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 - 3030 | Medium | Aromatic C-H stretch |

| ~ 2980 - 2930 | Medium | Aliphatic C-H stretch |

| ~ 2235 | Strong, Sharp | Nitrile (-C≡N) stretch |

| ~ 1600, 1490, 1445 | Medium to Strong | Aromatic C=C skeletal vibrations |

| ~ 760, 700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum typically shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Abundance (%) | Assignment |

| 207 | Moderate | [M]⁺ (Molecular ion) |

| 192 | High | [M - CH₃]⁺ |

| 165 | Moderate | [M - C₂H₄N]⁺ or [C₁₃H₉]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[2]

-

A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing (δ = 0.00 ppm).[2]

-

The sample is thoroughly mixed to ensure homogeneity.

¹H NMR Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).[2]

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Acquisition time: 2-4 seconds

-

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected.

¹³C NMR Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 100 or 125 MHz).

-

Pulse Sequence: A standard proton-decoupled pulse sequence is employed.

-

Acquisition Parameters:

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phase-corrected, and baseline-corrected.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of solid this compound is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

FTIR Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral range: 4000-400 cm⁻¹.

-

Number of scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis and Detection:

-

Instrument: A mass spectrometer capable of electron ionization (e.g., a quadrupole or time-of-flight analyzer).

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Solubility of 2,2-Diphenylpropionitrile in organic solvents

An In-depth Technical Guide on the Solubility of 2,2-Diphenylpropionitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (CAS: 5558-67-8), a key intermediate in various organic syntheses.[1][2] While quantitative solubility data in organic solvents is not extensively available in public literature, this guide outlines its qualitative solubility profile and provides a detailed experimental protocol for its quantitative determination.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₁₅H₁₃N |

| Molecular Weight | 207.27 g/mol [1] |

| Appearance | Information not available in search results |

| Melting Point | Not available[3] |

| Boiling Point | 145 °C at 2 mmHg[3] |

| Density | 1.109 g/mL[3] |

Solubility Profile

The molecular structure of this compound, featuring two nonpolar phenyl rings and a polar nitrile group, suggests its solubility is dependent on the solvent's polarity.

Qualitative Solubility Data

A review of available literature indicates the qualitative solubility of this compound in various organic solvents.

| Solvent | Qualitative Solubility |

| Ethanol | Soluble[4] |

| Diethyl Ether | Soluble[4] |

| Benzene | Soluble[4] |

Note: Quantitative solubility data (e.g., in g/100 mL or mol/L) at specific temperatures is not readily found in the surveyed literature. To obtain precise solubility values, experimental determination is necessary.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the gravimetric method, a common and reliable technique for solubility measurement.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Oven or vacuum oven

-

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sampling and Analysis:

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle at the bottom of the vials.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. The filter is essential to prevent any undissolved solid from being transferred.

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry container (e.g., a vial or evaporating dish).

-

Record the exact volume of the transferred supernatant.

-

Carefully evaporate the solvent from the supernatant. This can be done in a fume hood, and for higher boiling point solvents, a rotary evaporator or a vacuum oven at a controlled temperature may be used.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

-

Data Calculation:

-

The mass of the dissolved this compound is the final weight of the container minus its initial pre-weighed mass.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of supernatant in mL) x 100

-

Repeat the experiment at different temperatures to study the temperature dependence of solubility.

-

Factors Influencing Solubility

The solubility of this compound in a given solvent is influenced by several factors, which can be logically related as shown in the diagram below.

Caption: Factors influencing solubility.

This guide provides a framework for understanding and determining the solubility of this compound. The provided experimental protocol can be adapted to generate the much-needed quantitative data for various organic solvents, which is crucial for process optimization in research and drug development.

References

An In-Depth Technical Guide to the Discovery and Synthesis of 2,2-Diphenylpropionitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diphenylpropionitrile, a key building block in the synthesis of various pharmaceuticals and fine chemicals, has a rich history of synthetic exploration. Its structural motif, featuring a quaternary carbon center bearing two phenyl groups and a nitrile, presents unique synthetic challenges and has been the subject of methodological development for decades. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to this compound, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Historical Perspective

The synthesis of α,α-diarylacetonitriles has been a topic of interest since the mid-20th century. Early methods focused on the functionalization of pre-existing diaryl scaffolds. A significant milestone in the synthesis of this compound was the work of Pickard and Engles in 1951, which established a foundational method for its preparation. Over the years, synthetic strategies have evolved, with the development of more efficient and versatile methods such as the direct alkylation of diphenylacetonitrile and the application of phase-transfer catalysis. These advancements have been driven by the increasing demand for this compound and its derivatives in medicinal chemistry and materials science.

Core Synthetic Methodologies

Three primary synthetic strategies have emerged for the preparation of this compound:

-

Classical Friedel-Crafts-based Approach: This historical method involves the bromination of benzyl cyanide followed by a Friedel-Crafts reaction with benzene.

-

Alkylation of Diphenylacetonitrile: A more direct approach that involves the deprotonation of diphenylacetonitrile followed by alkylation with a methylating agent.

-

Phase-Transfer Catalysis (PTC): A modern and efficient method that facilitates the alkylation of diphenylacetonitrile in a biphasic system, often with milder conditions and higher yields.

The following sections provide a detailed examination of these methodologies, including experimental protocols and comparative data.

Data Presentation: Comparison of Synthetic Routes

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Reported Yield (%) | Reference |

| Alkylation | Diphenylacetonitrile, Methyl Iodide | Sodium Amide (NaNH₂) | Liquid Ammonia, Ether | High (Specific yield not consistently reported in general literature) | General textbook knowledge |

| Alkylation | Diphenylacetonitrile, Methyl Halide | Potassium tert-butoxide | DMF | ~70% (for acetonylation) | [1] |

| Phase-Transfer Catalysis | Diphenylacetonitrile, Methyl Chloride | Tetrabutylammonium Bromide (TBAB), NaOH | Toluene, Water | High (Specific yield for methylation not detailed, but PTC is generally high-yielding) | [2] |

Experimental Protocols

Method 1: Alkylation of Diphenylacetonitrile with Methyl Iodide

This procedure is a representative example of the direct alkylation of diphenylacetonitrile.

Materials:

-

Diphenylacetonitrile

-

Sodium amide (NaNH₂)

-

Methyl iodide (CH₃I)

-

Anhydrous liquid ammonia

-

Anhydrous diethyl ether

-

Ammonium chloride solution (saturated)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice-acetone condenser, and a gas inlet, condense anhydrous liquid ammonia.

-

To the liquid ammonia, cautiously add sodium amide with stirring until a persistent blue color is observed, indicating the formation of the sodium salt of the solvent.

-

Add diphenylacetonitrile dissolved in anhydrous diethyl ether dropwise to the reaction mixture.

-

Stir the resulting solution for 1-2 hours to ensure complete formation of the diphenylacetonitrile anion.

-

Slowly add a solution of methyl iodide in anhydrous diethyl ether to the reaction mixture.

-

After the addition is complete, allow the reaction to stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

-

To the remaining residue, add water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Method 2: Phase-Transfer Catalyzed (PTC) Methylation of Diphenylacetonitrile

This protocol is adapted from general procedures for PTC alkylation of active methylene compounds.[2]

Materials:

-

Diphenylacetonitrile

-

Methyl chloride (or other methylating agent)

-

Tetrabutylammonium bromide (TBAB)

-

Sodium hydroxide (50% aqueous solution)

-

Toluene

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diphenylacetonitrile, toluene, and tetrabutylammonium bromide.

-

With vigorous stirring, add the 50% aqueous sodium hydroxide solution to the organic mixture.

-

Introduce the methylating agent (e.g., bubble methyl chloride gas through the solution or add a liquid methylating agent dropwise).

-

Heat the biphasic mixture to 40-50°C and stir vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization or column chromatography.

Mandatory Visualizations

Synthetic Workflow: Alkylation of Diphenylacetonitrile

Caption: A schematic overview of the experimental steps for the synthesis of this compound via alkylation.

Synthetic Workflow: Phase-Transfer Catalysis

Caption: A schematic overview of the experimental steps for the synthesis of this compound via phase-transfer catalysis.

Conclusion

The synthesis of this compound has evolved from classical, multi-step procedures to more efficient and direct methods. The alkylation of diphenylacetonitrile remains a robust and widely used strategy, with modern variations such as phase-transfer catalysis offering significant advantages in terms of reaction conditions, yield, and environmental impact. This guide provides researchers with a solid foundation of the historical context, comparative data, and detailed protocols necessary to make informed decisions for the synthesis of this important chemical intermediate. The provided workflows offer a clear visual representation of the experimental processes, further aiding in the planning and execution of these synthetic routes.

References

α-Methyl-α-phenylbenzeneacetonitrile: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-methyl-alpha-phenylbenzeneacetonitrile, systematically known as 2,2-diphenylpropanenitrile, is a nitrile compound of significant interest in organic synthesis. Its molecular structure, featuring a quaternary carbon substituted with two phenyl rings, a methyl group, and a nitrile moiety, makes it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics.

Chemical and Physical Properties

2,2-Diphenylpropanenitrile is a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.[1] The presence of two phenyl groups contributes to its aromaticity and stability.[1] The nitrile group (-C≡N) is a key functional group that imparts polarity and allows for a variety of chemical transformations, such as hydrolysis to carboxylic acids or reduction to amines.

Physicochemical Data

The key physicochemical properties of 2,2-diphenylpropanenitrile are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃N | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| CAS Number | 5558-67-8 | [1] |

| Appearance | Colorless to pale yellow liquid/solid | [1] |

| Boiling Point | 145 °C at 2 mmHg | |

| Density | 1.109 g/mL | |

| Refractive Index | 1.5720 |

Spectral Data

The following tables summarize the key spectral data for 2,2-diphenylpropanenitrile, providing valuable information for its identification and characterization.

Table 2.2.1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.50 - 7.20 | m | 10H | Aromatic protons (C₆H₅) |

| 2.05 | s | 3H | Methyl protons (-CH₃) |

Table 2.2.2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 141.5 | Quaternary aromatic carbon |

| 129.0 | Aromatic CH |

| 128.0 | Aromatic CH |

| 126.5 | Aromatic CH |

| 123.0 | Nitrile carbon (-CN) |

| 48.0 | Quaternary aliphatic carbon |

| 28.0 | Methyl carbon (-CH₃) |

Table 2.2.3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3060 - 3030 | Aromatic C-H stretch |

| 2980 - 2940 | Aliphatic C-H stretch |

| 2235 | Nitrile (-C≡N) stretch |

| 1600, 1495, 1445 | Aromatic C=C stretch |

Table 2.2.4: Mass Spectrometry Data

| m/z | Interpretation |

| 207 | [M]⁺ (Molecular ion) |

| 192 | [M - CH₃]⁺ |

| 165 | [M - C₂H₄N]⁺ |

Experimental Protocols

The most common and efficient method for the synthesis of 2,2-diphenylpropanenitrile is the alkylation of diphenylacetonitrile. A detailed experimental protocol for this synthesis is provided below.

Synthesis of 2,2-Diphenylpropanenitrile via Alkylation of Diphenylacetonitrile

This procedure involves the deprotonation of diphenylacetonitrile to form a carbanion, which then undergoes nucleophilic attack on a methylating agent. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic substrate.

Reagents and Materials:

-

Diphenylacetonitrile

-

Methyl iodide (CH₃I)

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst

-

Toluene or another suitable organic solvent

-

Water

-

Dichloromethane or diethyl ether for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylacetonitrile in toluene.

-

Addition of Reagents: To the stirred solution, add an aqueous solution of sodium hydroxide and a catalytic amount of tetrabutylammonium bromide.

-

Alkylation: Add methyl iodide to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add water.

-

Extraction: Extract the aqueous layer with dichloromethane or diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization.

Safety Precautions:

-

Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood.

-

Sodium hydroxide is corrosive; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic solvents are flammable; avoid open flames.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2,2-diphenylpropanenitrile.

Mechanism of Action and Biological Activity

As a chemical intermediate, 2,2-diphenylpropanenitrile is not typically investigated for its direct biological activity or mechanism of action in signaling pathways. Its primary role is as a building block in the synthesis of other compounds which may have pharmacological properties.

The toxicity of nitriles, in general, is often associated with the in vivo metabolic release of cyanide.[2] However, the toxicological profile of 2,2-diphenylpropanenitrile has not been extensively studied. General handling precautions for nitrile compounds should be observed, including avoiding inhalation, ingestion, and skin contact.

Conclusion

This technical guide has provided a detailed overview of the key characteristics of alpha-methyl-alpha-phenylbenzeneacetonitrile (2,2-diphenylpropanenitrile). The presented data on its physicochemical properties and spectral characteristics serve as a valuable resource for its identification and quality control. The detailed experimental protocol for its synthesis offers a practical guide for laboratory preparation. While direct biological activity data is scarce, its importance as a synthetic intermediate underscores its relevance in the fields of chemical research and drug development.

References

A Technical Guide to the Biological Activities of Diphenyl Nitrile Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl nitrile compounds, characterized by a core structure containing two phenyl rings and a nitrile group, have emerged as a versatile scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the diverse biological activities exhibited by this class of compounds, with a focus on their potential therapeutic applications. The unique physicochemical properties conferred by the nitrile group, such as its ability to act as a hydrogen bond acceptor and its metabolic stability, make these compounds promising candidates for drug discovery and development.[1] This document summarizes key findings on their anticancer, neuroprotective, antimicrobial, and anti-inflammatory activities, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms of action.

Anticancer Activity

Several diphenyl nitrile derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines. The primary mechanisms underlying their anticancer effects include the induction of cell cycle arrest and apoptosis.

Mechanism of Action: Cell Cycle Arrest at G2/M Phase and Apoptosis

A significant number of diphenyl nitrile compounds exert their anticancer effects by arresting the cell cycle at the G2/M phase, which ultimately leads to programmed cell death (apoptosis).[2][3] This is often achieved through the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[4] The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the cell cycle and subsequent induction of the intrinsic apoptotic pathway. This involves the activation of caspase-9 and caspase-3/7, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[2][5]

Quantitative Data: In Vitro Anticancer Activity

The in vitro cytotoxic effects of various diphenyl nitrile compounds have been evaluated against several human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| [(2-Phenylindol-3-yl)methylene]propanedinitrile derivative | MDA-MB 231 (Breast) | < 0.1 | [2] |

| [(2-Phenylindol-3-yl)methylene]propanedinitrile derivative | MCF-7 (Breast) | < 0.1 | [2] |

| 2-(6-aryl-3-hexen-1,5-diynyl)benzonitrile 3c | Human Cancer Cell Lines (average) | low µM range | [3] |

| 2-(6-aryl-3-hexen-1,5-diynyl)benzonitrile 3d | Human Cancer Cell Lines (average) | low µM range | [3] |

Neuroprotective Activity

Certain diphenyl acrylonitrile derivatives have been shown to promote adult hippocampal neurogenesis, a process crucial for learning, memory, and mood regulation. This suggests their potential as therapeutic agents for neurodegenerative diseases and depression.[1][6]

Mechanism of Action: Promotion of Neurogenesis

These compounds have been observed to stimulate both the proliferation of neural progenitor cells and their differentiation into mature neurons.[6] While the precise signaling pathways are still under investigation, the induction of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and the activation of downstream signaling cascades such as the MAPK/AKT pathway are thought to play a significant role.[7][8]

Quantitative Data: In Vivo Neurogenesis-Promoting Activity

The in vivo efficacy of diphenyl acrylonitrile derivatives in promoting neurogenesis has been assessed in rat models. The administration of these compounds led to a significant increase in the number of newborn mature neurons.

| Compound ID | Animal Model | Dosage | Effect on Neurogenesis | Reference |

| 29b | Rat | 4.0 mg/kg | Significant increase in newborn mature neurons | [6] |

| 32a | Rat | 4.0 mg/kg | Significant increase in newborn mature neurons | [6] |

| 32b | Rat | 4.0 mg/kg | Potent increase in newborn mature neurons | [1][6] |

Antimicrobial Activity

Diphenyl nitrile and its derivatives have also been investigated for their antimicrobial properties against a variety of pathogenic bacteria and fungi.

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial potency of a compound. The MIC values for several diphenyl nitrile derivatives against various microbial strains are presented below.

| Compound ID | Microbial Strain | MIC (mg/mL) | Reference |

| 4a | E. coli ATCC25915 | 1.0 | [9] |

| 4a | S. aureus ATCC25923 | 1.0 | [9] |

| 4a | K. pneumoniae ATCC29212 | 2.0 | [9] |

| 4a | P. aeruginosa ATCC10145 | 1.0 | [9] |

| 4c | E. coli ATCC25915 | 1.0 | [9] |

| 4c | S. aureus ATCC25923 | 1.0 | [9] |

| 4c | K. pneumoniae ATCC29212 | 1.0 | [9] |

| 4c | P. aeruginosa ATCC10145 | 1.0 | [9] |

| 4f | E. coli ATCC25915 | 2.0 | [9] |

| 4f | S. aureus ATCC25923 | 2.0 | [9] |

| 4f | K. pneumoniae ATCC29212 | 2.0 | [9] |

| 4f | P. aeruginosa ATCC10145 | 1.0 | [9] |

| Indolylimidazole derivative 1c | S. aureus | 0.0099 - 0.0125 | [10] |

| Indolylimidazole derivative 1c | S. epidermidis | 0.0099 - 0.0125 | [10] |

| Indolylimidazole derivative 1c | E. coli | 0.0099 - 0.0125 | [10] |

| Indolylimidazole derivative 1d | C. albicans | Potent activity | [10] |

Anti-inflammatory Activity

The anti-inflammatory potential of diphenyl nitrile compounds is an emerging area of research. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Quantitative Data: In Vitro COX Inhibition

The inhibitory activity of diphenyl nitrile and related compounds against COX-1 and COX-2 enzymes is a measure of their anti-inflammatory potential.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazole derivative PYZ16 | >5.58 | 0.52 | >10.73 | [11] |

| Pyrazole derivative PYZ7 | - | - | High | [11] |

| Hybrid HYB36 | >50 | 0.50 | >100 | [11] |

| Hybrid HYB37 | >50 | 0.48 | >104 | [11] |

| Hybrid HYB38 | >50 | 0.40 | >125 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Diphenyl Acrylonitrile Derivatives (Knoevenagel Condensation)

A common method for the synthesis of 2,3-diphenyl acrylonitrile derivatives is the Knoevenagel condensation.[12][13][14][15][16]

Procedure:

-

To a solution of an appropriate aromatic aldehyde (1 mmol) in a suitable solvent such as ethanol (10 mL), add a phenylacetonitrile derivative (1 mmol).

-

Add a catalytic amount of a base (e.g., piperidine or potassium hydroxide).

-

The reaction mixture is then stirred at room temperature or refluxed for a specified period (typically 2-24 hours), with the progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by vacuum filtration.

-

The crude product is washed with a cold solvent (e.g., ethanol) and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][17][18][19][20][21]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the diphenyl nitrile compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

In Vivo Neurogenesis Assessment (BrdU Assay)

The 5-bromo-2'-deoxyuridine (BrdU) assay is used to label and detect proliferating cells in vivo.[22][23][24][25][26]

Procedure:

-

BrdU Administration: Administer BrdU to the animals (e.g., rats) via intraperitoneal injection. The dosage and frequency of injections will depend on the experimental design.

-

Tissue Collection and Preparation: After a specific survival period, the animals are euthanized, and the brains are collected. The brain tissue is then fixed, sectioned, and prepared for immunohistochemistry.

-

Immunohistochemistry: The tissue sections are treated to denature the DNA, allowing an anti-BrdU antibody to access the incorporated BrdU. The sections are then incubated with the primary anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.

-

Microscopy and Analysis: The labeled cells are visualized using a fluorescence microscope, and the number of BrdU-positive cells in the region of interest (e.g., the dentate gyrus of the hippocampus) is quantified.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[2][4][25][27][28]

Procedure:

-

Reaction Setup: In a 96-well plate, a reaction mixture containing purified tubulin, a polymerization buffer, and GTP is prepared.

-

Compound Addition: The diphenyl nitrile compound at various concentrations is added to the reaction mixture.

-

Polymerization Initiation: The polymerization is initiated by raising the temperature to 37°C.

-

Monitoring Polymerization: The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a microplate reader. A fluorescence-based method can also be used, where a fluorescent reporter that binds to polymerized tubulin is included in the reaction mixture.[22][25][27][28]

-

Data Analysis: The rate and extent of tubulin polymerization in the presence of the compound are compared to a control, and the IC50 value for polymerization inhibition is determined.

Conclusion

The diphenyl nitrile scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The anticancer and neuroprotective properties of these compounds are particularly noteworthy, with several derivatives demonstrating potent activity in preclinical studies. Further research into the structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of the precise molecular targets and signaling pathways will be crucial for the translation of these findings into clinical applications. The experimental protocols and data presented in this technical guide provide a valuable resource for researchers and drug development professionals working in this exciting field.

References

- 1. Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats' Hippocampal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 4. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 5. Induction of G2/M arrest and apoptosis through mitochondria pathway by a dimer sesquiterpene lactone from Smallanthus sonchifolius in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats’ Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antifungal Activity of Glucosinolate-Derived Nitriles and Their Synergistic Activity with Glucosinolate-Derived Isothiocyanates Distinguishes Various Taxa of Brassicaceae Endophytes and Soil Fungi [mdpi.com]

- 9. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. cbijournal.com [cbijournal.com]

- 14. bhu.ac.in [bhu.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. atcc.org [atcc.org]

- 20. broadpharm.com [broadpharm.com]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. benchchem.com [benchchem.com]

- 23. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]

- 24. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 25. maxanim.com [maxanim.com]

- 26. researchgate.net [researchgate.net]

- 27. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

2,2-Diphenylpropionitrile: A Technical Material Safety Data Sheet Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive material safety data sheet (MSDS) information for 2,2-Diphenylpropionitrile (CAS No: 5558-67-8). The following sections detail the compound's properties, hazards, handling procedures, and emergency protocols, compiled from various safety data sheets to ensure a thorough overview for professionals in research and drug development.

Section 1: Chemical and Physical Properties

This compound is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental procedures.

| Property | Value | Source |

| Molecular Formula | C15H13N | [1][2][3][4] |

| Molecular Weight | 207.27 g/mol | [1][2] |

| Appearance | Light yellow liquid or white to off-white solid | [5][6] |

| Odor | Odorless | [5] |

| Melting Point | 86 - 89 °C / 186.8 - 192.2 °F | [6] |

| Boiling Point | 145 °C / 293 °F @ 2 mmHg | [5][7] |

| Density | 1.109 g/mL | [7] |

| Specific Gravity | 1.109 | [5] |

| Solubility | Insoluble in water. Soluble in common organic solvents like ethanol, ether, and benzene. | [3] |

Section 2: Hazard Identification and Classification

This compound is classified as harmful under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity through oral, dermal, and inhalation routes.

GHS Classification Summary [2]

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin.[2]

-

H332: Harmful if inhaled.[2]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[9]

Precautionary Statements (P-phrases): A comprehensive list of precautionary statements is provided in the safety handling and personal protection sections.

Section 3: Experimental Protocols - Hazard Evaluation

While detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the provided MSDS, the GHS classifications are derived from standardized tests. The methodologies for determining acute toxicity and irritation are outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD).

General Methodological Approach (Based on OECD Guidelines):

-

Acute Oral Toxicity (OECD 423): A single dose of the substance is administered orally to a group of fasted animals. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD50 (lethal dose for 50% of the test population) is then estimated.

-

Acute Dermal Toxicity (OECD 402): The substance is applied to a shaved area of the skin of the test animals. The application site is covered with a porous gauze dressing. Observations for signs of toxicity and mortality are made over a 14-day period to determine the dermal LD50.

-

Acute Inhalation Toxicity (OECD 403): Animals are exposed to the substance, usually as a vapor, dust, or mist, in an inhalation chamber for a specified duration. The concentration that is lethal to 50% of the animals (LC50) is determined.

-

Skin Irritation (OECD 404): A small amount of the substance is applied to a patch of skin on a test animal. The skin is observed for signs of irritation, such as redness (erythema) and swelling (edema), at specified intervals.

-

Eye Irritation (OECD 405): A small amount of the substance is instilled into one eye of a test animal. The eye is examined for signs of irritation, including redness, swelling, and corneal opacity, at various time points.

Section 4: First-Aid Measures

Immediate and appropriate first-aid measures are crucial in the event of exposure to this compound.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5][10] |

| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention.[5][10] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[6][10] |

| Ingestion | Clean the mouth with water. Do not induce vomiting. Call a poison center or doctor/physician if you feel unwell. Seek immediate medical assistance.[5][10] |

Section 5: Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the chemical.

Handling:

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[5]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

-

Wash hands and any exposed skin thoroughly after handling.[5]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][10]

-

Store away from incompatible materials.[11]

-

Incompatible materials include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]

Section 6: Stability and Reactivity

-

Reactivity: No hazardous reactions are known under normal processing.[5]

-

Chemical Stability: The product is stable under normal conditions.[5]

-

Conditions to Avoid: Incompatible products, excess heat.

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5]

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[6]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[5]

Section 7: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, CO2, water spray, or alcohol-resistant foam.[6]

-

Unsuitable Extinguishing Media: No information available.[6]

-

Specific Hazards Arising from the Chemical: Keep the product and empty container away from heat and sources of ignition.[6]

-

Protective Equipment and Precautions for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6]

Section 8: Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[6]

-

Environmental Precautions: Should not be released into the environment. Do not let this chemical enter the environment.[5][10]

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[10]

Section 9: Toxicological Information